molecular formula C12H21NO B1227509 TRIETHYLPHENYLAMMONIUM HYDROXIDE CAS No. 7620-71-5

TRIETHYLPHENYLAMMONIUM HYDROXIDE

Cat. No.: B1227509
CAS No.: 7620-71-5
M. Wt: 195.3 g/mol
InChI Key: GPHXJBZAVNFMKX-UHFFFAOYSA-M
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Description

Significance in Contemporary Chemical Science

Quaternary ammonium (B1175870) compounds (QACs), a broad category that includes QAHs, are utilized in a multitude of applications, serving as antimicrobials, surfactants, preservatives, and antistatic agents. nih.gov Their utility has seen a notable increase, particularly in response to global health events like the COVID-19 pandemic. nih.govnih.gov In the realm of chemical research, QAHs are recognized for their role as strong, organic-soluble bases and as catalysts in various reactions. They are instrumental in processes such as esterification and the synthesis of polymeric materials. justia.com The permanently charged nature of the quaternary ammonium cation, independent of pH, makes these compounds stable and effective in a wide range of chemical environments. wikipedia.org

The structural diversity of QACs allows for a wide array of applications. For instance, those with long alkyl chains exhibit potent antimicrobial properties. wikipedia.org The specific structure of the cation, including the nature of the alkyl or aryl groups, significantly influences the compound's properties and reactivity.

Historical Context of Trialkylammonium Chemistry

The study and application of trialkylammonium compounds, a subset of quaternary ammonium compounds, have a well-established history in organic chemistry. Their synthesis is a fundamental process, and their reactions have been explored in various contexts. wikipedia.org Historically, these compounds have been important as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. This capability has made them valuable tools in organic synthesis for decades.

Scope of Academic Inquiry into Triethylphenylammonium (B1217615) Hydroxide (B78521)

Triethylphenylammonium hydroxide (TEPAOH) is a specific quaternary ammonium hydroxide that has garnered attention in several areas of chemical research. chemicalbook.comlookchem.com Academic inquiry has explored its utility as a reagent and catalyst in specialized applications. For example, it has been used as an ethylating agent in analytical techniques like gas chromatography. dss.go.th Research has also delved into its role in the synthesis of polycarbonates and other polymers, where it can act as a catalyst. google.co.bwgoogle.com Furthermore, its application has been noted in the preparation of specialized materials, such as slurries for casting reactive metals and in the study of the physical properties of materials like cellulose. researchgate.netgoogle.com

The following table provides a summary of the key properties of this compound:

PropertyValue
CAS Number 7620-71-5
Synonyms Triethylanilinium hydroxide, N,N,N-triethyl-benzenaminiumhydroxide
Appearance Typically available as a 10% solution in water

Table 1: Chemical and Physical Properties of this compound chemicalbook.com

Detailed research findings have highlighted its function in specific chemical transformations. For instance, in a study focused on the analysis of mephenytoin (B154092) and its metabolite, Nirvanol, TEPAOH was employed as an ethyl donor for "on-column heater" ethylation, facilitating their detection by gas chromatography. dss.go.th In the field of polymer chemistry, TEPAOH is listed among basic ammonium compounds used as catalysts in the production of polycarbonates. google.co.bw It has also been mentioned in the context of producing nanoparticles and processing liquids for semiconductor devices. google.comgoogle.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl(phenyl)azanium;hydroxide
Source PubChem
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InChI

InChI=1S/C12H20N.H2O/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GPHXJBZAVNFMKX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)C1=CC=CC=C1.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

310-24-7 (Parent)
Record name Benzenaminium, N,N,N-triethyl-, hydroxide (1:1)
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DSSTOX Substance ID

DTXSID5064754
Record name Benzenaminium, N,N,N-triethyl-, hydroxide
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Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7620-71-5
Record name Benzenaminium, N,N,N-triethyl-, hydroxide (1:1)
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Record name Benzenaminium, N,N,N-triethyl-, hydroxide (1:1)
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Record name Benzenaminium, N,N,N-triethyl-, hydroxide (1:1)
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Record name Benzenaminium, N,N,N-triethyl-, hydroxide
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Record name N,N,N-triethylanilinium hydroxide
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Synthetic Methodologies and Precursor Chemistry

Alkylation Routes for Quaternary Ammonium (B1175870) Cation Formation

The formation of the triethylphenylammonium (B1217615) cation is typically achieved through the quaternization of N,N-diethylaniline. This reaction involves the alkylation of the tertiary amine with a suitable ethylating agent.

A common method for this transformation is the reaction of N,N-diethylaniline with an ethyl halide, such as ethyl iodide or ethyl bromide. The lone pair of electrons on the nitrogen atom of N,N-diethylaniline attacks the electrophilic ethyl group of the halide, leading to the formation of the triethylphenylammonium halide salt. The general reaction is depicted below:

C₆H₅N(C₂H₅)₂ + C₂H₅X → [C₆H₅N(C₂H₅)₃]⁺X⁻ (where X = I, Br)

The choice of the ethylating agent and reaction conditions can influence the rate and yield of the quaternization. For instance, ethyl iodide is generally more reactive than ethyl bromide. The reaction is often carried out in a suitable solvent, and heating may be required to facilitate the reaction.

Another approach involves the use of diethyl sulfate (B86663) as the ethylating agent. chemicalbook.com This method can be advantageous due to the different reactivity and physical properties of diethyl sulfate compared to ethyl halides. The reaction with N,N-diethylaniline would proceed as follows:

C₆H₅N(C₂H₅)₂ + (C₂H₅)₂SO₄ → [C₆H₅N(C₂H₅)₃]⁺(C₂H₅SO₄)⁻

The resulting triethylphenylammonium ethyl sulfate can then be converted to the hydroxide (B78521) form through subsequent steps.

Anion Exchange Resin Pathways for Hydroxide Generation

A widely employed and effective method for generating triethylphenylammonium hydroxide from its corresponding halide or other salt form is through the use of anion exchange resins. google.comnih.gov This technique relies on the principle of ion exchange, where the halide or other anion is swapped for a hydroxide ion. nih.gov

The process typically involves the following steps:

Resin Preparation: A strongly basic anion exchange resin, often in the chloride (Cl⁻) or another form, is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to convert it to the hydroxide (OH⁻) form. m-chemical.co.jp

Ion Exchange: A solution of the triethylphenylammonium salt (e.g., triethylphenylammonium bromide) is then passed through the prepared hydroxide-form resin. The resin captures the bromide ions from the solution and releases hydroxide ions in their place, resulting in an aqueous solution of this compound. google.com

The efficiency of the anion exchange process is dependent on several factors, including the type of resin used, the concentration of the solutions, and the flow rate. Strongly basic anion exchange resins with quaternary ammonium functional groups are particularly effective for this purpose. m-chemical.co.jpgoogle.com This method is favored for its ability to produce high-purity quaternary ammonium hydroxide solutions, minimizing contamination from the starting salt. google.com The resin can often be regenerated and reused, making the process more cost-effective and environmentally friendly. google.com

Direct Synthesis Strategies for this compound

While the two-step process of cation formation followed by anion exchange is common, direct synthesis strategies for quaternary ammonium hydroxides have also been explored. One such method involves the reaction of a tertiary amine with an epoxide in the presence of water. For the synthesis of this compound, this would theoretically involve the reaction of N,N-diethylaniline with ethylene (B1197577) oxide in an aqueous medium.

However, a more common direct approach for other quaternary ammonium hydroxides involves electrolysis. google.com In an electrolytic cell, a solution of a quaternary ammonium salt is subjected to an electric current. google.com At the cathode, water is reduced to produce hydroxide ions and hydrogen gas. google.com A cation-exchange membrane allows the passage of the quaternary ammonium cations from the anode compartment to the cathode compartment, where they combine with the newly formed hydroxide ions to yield the quaternary ammonium hydroxide. google.com While this method has been described for the synthesis of tetramethylammonium (B1211777) hydroxide, its application for this compound would follow a similar principle, starting with a triethylphenylammonium salt.

Another direct method that has been utilized for the synthesis of tetraethylammonium (B1195904) hydroxide involves the reaction of triethylamine (B128534) and diethyl sulfate in ethanol, followed by the addition of sodium hydroxide. chemicalbook.com A similar one-pot synthesis for this compound could be envisioned, where N,N-diethylaniline is reacted with an ethylating agent in the presence of a hydroxide source.

Precursor Reactivity and Selectivity in Synthetic Pathways

The success of synthesizing this compound is heavily reliant on the reactivity and selectivity of the precursor molecules.

In the alkylation step, the nucleophilicity of the nitrogen atom in N,N-diethylaniline is a key factor. The two ethyl groups attached to the nitrogen are electron-donating, which increases the electron density on the nitrogen and enhances its nucleophilic character compared to aniline. The phenyl group, being electron-withdrawing, slightly counteracts this effect.

The choice of the ethylating agent also plays a crucial role. The reactivity of ethyl halides follows the order I > Br > Cl. Diethyl sulfate is another effective ethylating agent. The selectivity of the reaction is generally high, with the primary product being the desired quaternary ammonium salt. However, side reactions, such as elimination reactions of the ethylating agent, can occur under certain conditions, particularly at higher temperatures.

In the context of Friedel-Crafts alkylation of N,N-dialkylanilines, the regioselectivity is an important consideration. researchgate.net While this is more relevant for reactions involving the aromatic ring, it highlights the influence of the diethylamino group on the reactivity of the entire molecule. For the quaternization at the nitrogen atom, the reaction is typically selective for N-alkylation over C-alkylation of the aromatic ring.

The anion exchange process also depends on the selectivity of the resin for different anions. The resin's affinity for the halide ion must be greater than its affinity for the hydroxide ion to drive the exchange to completion.

Below is a table summarizing the key precursors and their roles in the synthesis of this compound.

PrecursorRoleRelevant Synthetic Pathway
N,N-Diethylaniline Tertiary amine precursorAlkylation Routes
Ethyl Iodide Ethylating agentAlkylation Routes
Ethyl Bromide Ethylating agentAlkylation Routes
Diethyl Sulfate Ethylating agentAlkylation Routes
Triethylphenylammonium Bromide Quaternary ammonium saltAnion Exchange Resin Pathways
Sodium Hydroxide Hydroxide source for resin regenerationAnion Exchange Resin Pathways
Strongly Basic Anion Exchange Resin Solid support for hydroxide exchangeAnion Exchange Resin Pathways

Fundamental Reaction Mechanisms and Organic Transformations

Eliminations Governed by Quaternary Ammonium (B1175870) Hydroxides

The decomposition of quaternary ammonium hydroxides upon heating is a classic method for the synthesis of alkenes, known as the Hofmann elimination. wikipedia.org This process is a cornerstone of elimination reactions involving these substrates.

The Hofmann elimination involves the thermal decomposition of a quaternary ammonium hydroxide (B78521), which acts as both the substrate and the base. wikipedia.org In the case of an alkyltriethylphenylammonium hydroxide, the hydroxide ion abstracts a proton from a β-carbon (a carbon atom adjacent to the one bonded to the nitrogen). This leads to the formation of an alkene, water, and a tertiary amine. The reaction is renowned for its specific regioselectivity, which is described by the Hofmann rule. byjus.com

The Hofmann rule states that when multiple β-hydrogens are available for abstraction, the major product will be the least substituted, and therefore generally less stable, alkene. byjus.com This outcome is attributed to the steric bulk of the quaternary ammonium leaving group. The large size of the leaving group, in this case, the triethylphenylammonium (B1217615) group, makes the more sterically accessible protons on the least substituted β-carbon the preferred site for attack by the hydroxide base. wikipedia.org For instance, in the elimination of a (2-butyl)this compound, the major product would be but-1-ene rather than the more stable but-2-ene. The phenyl group attached to the nitrogen lacks β-hydrogens and therefore cannot participate in the elimination. The reaction proceeds via the abstraction of a proton from one of the ethyl groups or the other alkyl substituent.

Elimination reactions can proceed through several mechanistic pathways, primarily E1 (elimination, unimolecular), E2 (elimination, bimolecular), and E1cB (elimination, unimolecular, conjugate base). For Hofmann eliminations involving quaternary ammonium hydroxides, the E2 mechanism is the most widely accepted pathway.

The E2 reaction is a concerted process where the base abstracts a β-proton simultaneously with the cleavage of the carbon-leaving group bond. youtube.com This pathway is favored by the use of a strong base, such as the hydroxide ion present in this compound. youtube.com The reaction rate is dependent on the concentration of both the substrate and the base.

An E1 mechanism is less likely because it involves the formation of a carbocation intermediate in the rate-determining step, a process that is not favored under the strongly basic conditions of the Hofmann elimination. libretexts.org The E1cB mechanism involves the formation of a carbanion intermediate (a conjugate base) prior to the departure of the leaving group. While possible, especially if the β-protons are exceptionally acidic, the standard Hofmann elimination is typically characterized as an E2 process.

The E2 mechanism has a distinct stereochemical requirement: the β-proton and the leaving group must be in an anti-periplanar conformation. This arrangement allows for the optimal overlap of the developing p-orbitals in the transition state as the double bond is formed. This stereochemical constraint dictates the stereochemistry of the resulting alkene.

However, studies on elimination reactions with sterically demanding leaving groups, such as those in quaternary ammonium salts, have shown that syn-elimination can also occur. osti.gov This alternative pathway becomes significant when steric interactions within the molecule prevent it from adopting the necessary anti-periplanar conformation for E2 elimination. osti.gov For example, in rigid cyclic systems where rotation to an anti-periplanar geometry is impossible, the syn pathway may dominate. The balance between anti and syn elimination is influenced by the specific steric environment around the β-substituents and the leaving group. osti.gov

Role in Nucleophilic Substitutions

The hydroxide ion is not only a strong base but also a competent nucleophile. science-revision.co.uk This dual reactivity means that nucleophilic substitution reactions can occur in competition with the elimination pathways described above. ucalgary.ca In these reactions, the hydroxide ion attacks the α-carbon (the carbon bonded to the nitrogen atom), displacing the tertiary amine (N,N-diethylaniline) as the leaving group.

When an alkylthis compound is heated, a mixture of products from both elimination (alkene) and substitution (alcohol) can be formed. youtube.comyoutube.com The predominant reaction pathway, whether it be SN2 (substitution, nucleophilic, bimolecular) or E2, is heavily influenced by the structure of the substrate. youtube.comlibretexts.org

Primary alkyl groups attached to the nitrogen are more susceptible to SN2 attack due to lower steric hindrance at the α-carbon. chemguide.co.uk

Secondary alkyl groups can undergo both SN2 and E2 reactions, leading to a mixture of products. chemguide.co.uk

Tertiary alkyl groups strongly favor E2 elimination because the high degree of steric hindrance around the α-carbon prevents the backside attack required for an SN2 reaction. youtube.comucalgary.ca

The SN1 and E1 pathways are generally disfavored due to the strong nucleophile/base (hydroxide) and the poor leaving group nature of the amine before it is quaternized. libretexts.org

Several experimental factors can be adjusted to favor either elimination or substitution. Understanding these factors is crucial for controlling the reaction outcome. ucalgary.ca

FactorFavors Elimination (E2)Favors Substitution (SN2)Rationale
Substrate Structure Tertiary > Secondary > PrimaryPrimary > Secondary > TertiaryIncreased steric hindrance at the α-carbon prevents nucleophilic attack, making proton abstraction at the more accessible β-carbon more likely. youtube.comucalgary.ca
Steric Hindrance of Base Bulky BaseSmall BaseWhile hydroxide is relatively small, the principle holds that bulkier bases are less able to act as nucleophiles and preferentially abstract sterically accessible protons. youtube.com
Temperature High TemperatureLow TemperatureElimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the -TΔS term more negative, favoring elimination. youtube.comucalgary.ca
Solvent -Polar Aprotic (e.g., Acetone, DMSO)Polar aprotic solvents are known to enhance the rate of SN2 reactions by solvating the cation but not the nucleophile, leaving it more reactive. ucalgary.ca

Reactivity in Specific Organic Syntheses

While quaternary ammonium hydroxides are strong bases, their primary application in the formation of alkenes is through elimination reactions, most notably the Hofmann Elimination, rather than direct dehydration of alcohols. The Hofmann elimination is a base-induced elimination reaction of a quaternary ammonium salt that results in the formation of an alkene and a tertiary amine. ucalgary.caaakash.ac.inbyjus.com This process is distinct from the acid-catalyzed dehydration of alcohols, where water is eliminated. ucalgary.ca

The reaction is initiated by converting an amine into a quaternary ammonium iodide through exhaustive methylation with excess methyl iodide. aakash.ac.inbyjus.com The iodide salt is then treated with a base such as silver oxide in water to generate the corresponding quaternary ammonium hydroxide. ucalgary.caaakash.ac.in Upon heating, the hydroxide ion acts as a base, abstracting a proton from the β-carbon (the carbon adjacent to the one bearing the ammonium group) that is most accessible, leading to the formation of the least substituted alkene as the major product. ucalgary.cabyjus.com This regioselectivity, known as the Hofmann rule, is a key characteristic of this reaction and is attributed to the steric bulk of the quaternary ammonium leaving group. ucalgary.cabyjus.com

The mechanism proceeds via an E2 (elimination, bimolecular) pathway. ucalgary.ca The hydroxide base removes a β-hydrogen, and in a concerted step, the C-H bond electrons form a new pi bond, and the neutral tertiary amine is expelled as the leaving group. ucalgary.ca

Table 1: Examples of Elimination Reactions with Quaternary Ammonium Reagents

Quaternary Ammonium ReagentSubstrateProduct(s)Reference(s)
Trimethylpropylammonium hydroxidePropylamine (after exhaustive methylation)Propene, Trimethylamine aakash.ac.in
(2-Pentyl)trimethylammonium hydroxide2-Aminopentane (after exhaustive methylation)1-Pentene (major), 2-Pentene (minor), Trimethylamine chemistrysteps.com
N,N-Dimethylcyclohexylammonium hydroxideN,N-Dimethylcyclohexylamine (after methylation)Cyclohexene, Trimethylamine libretexts.org

Carbanion Generation and Subsequent Reactivity

This compound, and its close analog phenyltrimethylammonium (B184261) hydroxide, are strong bases capable of deprotonating carbon acids to generate carbanions. sigmaaldrich.com These carbanions are potent nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions. The bulky nature of the quaternary ammonium cation can sometimes influence the stereochemical outcome of these reactions.

A significant application of this reactivity is in the generation of nitronate anions from nitroalkanes. sigmaaldrich.comresearchgate.net Nitroalkanes possess acidic α-hydrogens that can be abstracted by a strong base like this compound. researchgate.net The resulting nitronate anion is a resonance-stabilized carbanion that can act as a nucleophile. researchgate.net

These carbanions readily participate in nucleophilic addition reactions with electrophiles such as aldehydes and ketones. researchgate.net The reaction of a nitronate anion with an aldehyde or ketone is known as the Henry reaction or nitroaldol reaction, which yields a β-nitro alcohol. researchgate.netlibretexts.org This reaction is a powerful tool in organic synthesis for the construction of complex molecules. For instance, phenyltrimethylammonium hydroxide has been used as a base to catalyze the aldol-type reaction between nitroacetaldehyde or nitroacetone and other substrates to synthesize alkyl 3-nitroacrylates. sigmaaldrich.com The reactivity of the generated carbanions generally decreases with increasing steric hindrance around the carbanionic center. rsc.orgresearchgate.net

Table 2: Carbanion Generation and Subsequent Aldol-Type Reactions

Quaternary Ammonium ReagentSubstrate (Carbanion Source)ElectrophileProductReference(s)
Phenyltrimethylammonium hydroxideNitroacetaldehydeAldehyde/KetoneAlkyl 3-nitroacrylate sigmaaldrich.com
Phenyltrimethylammonium hydroxideNitroacetoneAldehyde/KetoneAlkyl 3-nitroacrylate sigmaaldrich.com
General Quaternary Ammonium HydroxideNitromethaneBenzaldehyde1-Phenyl-2-nitroethanol researchgate.netlibretexts.org
General Quaternary Ammonium HydroxideNitroethaneAcetaldehyde3-Nitro-2-butanol researchgate.netlibretexts.org

Advanced Materials Science and Engineering Applications

Anion Exchange Membranes (AEMs) for Electrochemical Devices

Anion exchange membranes (AEMs) are critical components in electrochemical technologies such as fuel cells and electrolyzers. They function as a solid electrolyte, selectively transporting hydroxide (B78521) ions (OH⁻) while separating the anode and cathode. The performance and durability of these membranes are intrinsically linked to the chemical nature of the cationic groups tethered to the polymer backbone.

Quaternary ammonium (B1175870) (QA) cations are the most common functional groups used in AEMs to facilitate ion transport. nih.govladewig.co These positively charged moieties are covalently attached to the polymer backbone and are responsible for enabling the movement of mobile hydroxide anions through the membrane. dlr.de The structure of the QA cation significantly influences key membrane properties, including ionic conductivity, chemical stability, and water management. nih.gov

Hydroxide ion conduction in AEMs is a complex process influenced by several factors related to the QA cation:

Ion Exchange Capacity (IEC): This value, measured in milliequivalents per gram (meq/g), represents the density of cationic functional groups in the membrane. A higher IEC generally leads to higher hydroxide conductivity but can also cause excessive swelling and reduced mechanical stability. unipd.it

Water Uptake and Hydration: Water molecules within the membrane are essential for solvating the hydroxide ions and facilitating their transport. The hydrophilicity of the QA cation affects the membrane's water uptake. An optimal hydration level is necessary; too little water results in poor ion mobility, while too much can lead to dimensional instability. nih.gov

Cation Structure: The size and chemical nature of the alkyl and aryl groups attached to the nitrogen atom influence the cation's stability and its interaction with hydroxide ions. For instance, the presence of a phenyl group, as in triethylphenylammonium (B1217615), can impact the electronic properties and steric hindrance around the cationic center, affecting both conductivity and degradation pathways. bwise.kr

Research on various QA cations has shown a direct correlation between the cation structure and the resulting membrane's performance. The goal is to design cations that promote high conductivity while resisting chemical attack in the highly alkaline environment of an operating fuel cell. nih.govrsc.org

The creation of AEMs functionalized with triethylphenylammonium hydroxide involves multi-step synthesis strategies. A common approach begins with a robust, pre-existing polymer backbone which is chemically modified to introduce the desired cationic groups.

A typical fabrication process can be outlined as follows:

Polymer Backbone Selection: A mechanically and thermally stable polymer is chosen. Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) and polysulfone (PSf) are common choices due to their excellent engineering properties. nih.govunipd.itbwise.kr

Functionalization Precursor: The polymer backbone is first modified to introduce a reactive site. A frequent method is chloromethylation or bromination, which attaches -CH₂Cl or bromoalkyl groups to the polymer chain. nih.govresearchgate.net

Quaternization (Amination): The modified polymer is then reacted with a tertiary amine—in this case, N,N-diethylaniline (the precursor to the triethylphenylammonium cation)—to form the quaternary ammonium salt. This step covalently tethers the cationic group to the polymer. bwise.kr

Ion Exchange: The resulting membrane, typically in a halide (Cl⁻ or Br⁻) form, is treated with an alkaline solution, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to exchange the halide ions for hydroxide ions. This final step yields the active AEM ready for use. bwise.kr

Hydroxide transport through an AEM is understood to occur via two primary mechanisms:

Vehicular Transport: In this mechanism, the hydroxide ion is solvated by a shell of water molecules and diffuses through the membrane's hydrated channels as a complete entity (e.g., H₃O₂⁻ or H₅O₃⁻). This process is akin to traditional diffusion and is highly dependent on the water content and the interconnectedness of the aqueous domains within the polymer. dlr.de

Grotthuss-type Mechanism (Hopping): This mechanism involves the rapid transfer of a proton between adjacent water molecules or from a water molecule to a hydroxide ion, effectively "hopping" the negative charge through the hydrogen-bonded network of water. unipd.it This process does not require the large-scale movement of the ion itself and can contribute significantly to high conductivity, especially in well-hydrated membranes with structured water channels. unipd.it

The primary challenge for AEMs is the chemical instability of the quaternary ammonium cations in the highly nucleophilic and basic hydroxide environment, especially at elevated temperatures. nih.govmdpi.com There are two main degradation pathways for QA groups:

Hofmann Elimination (β-Elimination): This is a major degradation route for QA cations that have a hydrogen atom on a carbon atom beta to the nitrogen center. The hydroxide ion acts as a base, abstracting a β-hydrogen, which leads to the formation of an alkene, a tertiary amine, and water. For the triethylphenylammonium cation, the ethyl groups contain β-hydrogens, making it susceptible to this pathway. rsc.orgresearchgate.net

Nucleophilic Substitution (S_N2): In this mechanism, the hydroxide ion acts as a nucleophile and directly attacks one of the carbon atoms attached to the nitrogen (the α-carbon). This results in the displacement of the tertiary amine and the formation of an alcohol. The S_N2 pathway is particularly relevant for benzylic-type cations but can also occur on alkyl groups. mdpi.comresearchgate.net

The relative stability of different QA cations is a subject of intensive research. Steric hindrance around the nitrogen atom and the electron-withdrawing or -donating nature of the substituents can influence the rates of these degradation reactions. For example, the bulky nature of triethylphenylammonium may offer some steric protection against direct nucleophilic attack compared to smaller cations like trimethylammonium. rsc.orgnih.gov However, its susceptibility to Hofmann elimination remains a critical factor for long-term operational stability. nih.gov

Ionic Liquid Formulations for Diverse Chemical Processes

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100 °C). Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive "green" solvents and electrolytes for a variety of chemical applications.

Protic ionic liquids (PILs) are a subclass of ILs formed by the transfer of a proton from a Brønsted acid to a Brønsted base. nih.govmdpi.com They are of particular interest due to their simple synthesis and the presence of a mobile proton, which makes them suitable for applications in proton-conducting electrolytes for fuel cells and other electrochemical devices. mdpi.com

While extensive research exists on PILs based on the triethylammonium (B8662869) cation (formed from triethylamine (B128534) and a Brønsted acid), specific data on systems incorporating the triethylphenylammonium cation in PILs is less common in the provided search results. nih.govacs.orgnih.gov However, the principles of PIL formation can be extended. A hypothetical PIL system involving the triethylphenylammonium cation would require its pairing with an anion derived from a Brønsted acid.

In the related triethylammonium-based systems, the degree of proton transfer from the acid to the amine determines whether the resulting liquid is a true ionic liquid or a molecular complex. nih.gov Computational and experimental studies on triethylammonium salts with various organic acid anions (e.g., acetate, trifluoroacetate, triflate) have shown that a strong hydrogen bond often exists between the ammonium cation and the anion. nih.govacs.org This interaction is crucial to the liquid's structure and properties. The formation of these PILs is often a simple acid-base neutralization reaction. nih.govmdpi.com

Should triethylphenylammonium be used as a cation in such a system, its properties would be influenced by the phenyl group's electronic and steric effects, likely impacting the resulting PIL's viscosity, conductivity, and thermal stability compared to its purely alkyl-substituted triethylammonium analogue. rsc.org

Sorbent Technologies for Gas Capture

Quaternary ammonium compounds are being investigated for their potential as sorbents for the capture of acidic gases, such as carbon dioxide (CO₂). mdpi.com The basicity of the hydroxide anion in compounds like this compound makes it a candidate for chemical absorption of acidic gases. The solid or liquid sorbent would incorporate the quaternary ammonium hydroxide to react with and capture the target gas.

The primary mechanism for the capture of acidic gases like CO₂ by a sorbent containing this compound involves a chemical reaction. The hydroxide ion (OH⁻) is a strong base and will readily react with an acidic gas.

In the case of CO₂, the reaction proceeds as follows:

2 TEPAH + CO₂ → (TEPA)₂CO₃ + H₂O

In this reaction, two moles of this compound react with one mole of carbon dioxide to form triethylphenylammonium carbonate and water. This is an acid-base neutralization reaction where the Lewis acidic CO₂ reacts with the Brønsted-Lowry basic hydroxide.

The efficiency of this capture is dependent on the accessibility of the hydroxide ions to the gas stream. If the this compound is part of a solid sorbent matrix, the porosity and surface area of the material are critical factors. For liquid sorbents, the viscosity and solubility of the gas in the liquid phase play a significant role.

Studies on similar compounds, such as tetramethylammonium (B1211777) hydroxide, have shown that electrostatic interactions are a key part of the adsorption mechanism on activated carbon. ukwms.ac.id For CO₂ capture in aqueous amine solutions, the formation of carbamates is a well-established mechanism. nih.gov For quaternary ammonium hydroxides, the direct reaction with the hydroxide ion is expected to be the dominant pathway.

One common method for regenerating chemical sorbents is thermal swing adsorption, where the spent sorbent is heated to a temperature at which the carbonate salt decomposes, releasing the CO₂ and regenerating the hydroxide. The stability of the triethylphenylammonium cation at the required regeneration temperature would be a critical factor for the long-term performance of the sorbent.

Another potential regeneration method is a pH swing, for instance, by washing with a strong acid. However, this would consume the acid and convert the hydroxide to a salt, requiring a subsequent step to restore the hydroxide form. Research on the regeneration of activated carbon used for the adsorption of tetramethylammonium hydroxide has shown that washing with a dilute acid, such as 0.1 N HCl, can be effective, with minimal loss of performance over multiple cycles. ukwms.ac.id A patent for regenerating quaternary ammonium anion exchange resins also describes using a strong base, like sodium hydroxide, to return the resin to its hydroxide form. google.com

Table 2: Comparison of Sorbent Regeneration Methods

Regeneration MethodPrincipleAdvantagesDisadvantages
Thermal SwingTemperature increase to reverse the capture reactionCan be effective for many chemical sorbentsHigh energy consumption, potential for sorbent degradation at high temperatures
Pressure SwingPressure reduction to release the adsorbed gasLower energy consumption than thermal swingMore effective for physisorption than chemisorption
pH Swing (Acid Wash)Use of an acid to neutralize the basic sorbent and release the gasCan be effective at lower temperaturesConsumption of chemicals, may require additional steps to restore the sorbent
PhotoregenerationUse of light to induce the release of the adsorbed speciesPotentially low energy and sustainableRequires a photocatalytically active sorbent, may have slower regeneration rates

Spectroscopic Probes for Mechanistic Elucidation

Spectroscopy serves as a fundamental tool for investigating the mechanisms of reactions involving this compound. By probing molecular vibrations, nuclear spin states, and molecular mass, these techniques offer real-time insights into reaction kinetics, structural changes, and product formation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring the progress of chemical reactions and studying molecular dynamics in solution. nih.govresearchgate.net For this compound, ¹H and ¹³C NMR can track changes in the chemical environment of the cation's constituent groups—the ethyl (-CH₂CH₃) and phenyl (C₆H₅) moieties.

In a typical reaction, the chemical shifts of the protons on the ethyl groups (a quartet for the -CH₂ and a triplet for the -CH₃) and the aromatic protons of the phenyl ring would be monitored. chemicalbook.comspectrabase.com Any transformation involving the cation, such as its decomposition or interaction with other species, would lead to a change in these signals, allowing for quantitative kinetic analysis. rsc.org For instance, in degradation studies, the appearance of new signals corresponding to products like triethylamine and phenol (B47542) could be observed and quantified over time. While specific data for this compound is not abundant, the principles are well-established from studies on similar quaternary ammonium compounds like tetramethylammonium hydroxide (TMAOH) and tetrabutylammonium (B224687) hydroxide (TBAOH), where NMR is used to confirm purity and detect degradation products. researchgate.net

Table 1: Expected ¹H NMR Chemical Shift Ranges for the Triethylphenylammonium Cation This table is illustrative and based on standard chemical shift values for similar functional groups.

Functional GroupProtonsExpected Chemical Shift (ppm)Multiplicity
Ethyl-CH₂-~3.3 - 3.6Quartet (q)
Ethyl-CH₃~1.3 - 1.5Triplet (t)
PhenylAromatic~7.4 - 7.8Multiplet (m)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Interaction Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and study intermolecular interactions. wiley.comresearchgate.net The vibrational spectrum of this compound is characterized by absorption bands corresponding to its specific structural features. dummies.com

Key vibrational modes include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups are observed just below 3000 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

C-N stretching: These vibrations are typically found in the fingerprint region.

O-H stretching: A broad absorption band for the hydroxide (OH⁻) group, often centered around 3500 cm⁻¹, indicates its presence and involvement in hydrogen bonding.

Raman spectroscopy is particularly useful for studying the symmetric vibrations of the non-polar C-C bonds in the phenyl ring and the quaternary ammonium core. nih.govnih.gov Changes in the position and shape of these vibrational bands can provide information on conformational changes, ion pairing between the Triethylphenylammonium cation and the hydroxide anion, and interactions with solvent molecules. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for the key functional groups.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretch3010 - 3100
Aliphatic C-HStretch2850 - 2970
Aromatic C=CRing Stretch1450 - 1600
C-NStretch900 - 1200
O-H (Hydroxide)Stretch (H-bonded)3200 - 3600 (broad)

Mass Spectrometry for Reaction Product Analysis and Thermochemolysis

Mass spectrometry (MS) is an essential analytical tool for identifying reaction products and intermediates by measuring their mass-to-charge ratio. purdue.edu In the context of this compound, it is particularly relevant for analyzing the products of thermochemolysis, a technique that uses heat and a chemical reagent to break down large molecules into smaller, volatile fragments suitable for analysis, often by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govmsconsult.dk

Quaternary ammonium hydroxides, including phenyl-substituted variants like Trimethylphenylammonium hydroxide (TMPAH), are used as reagents for this purpose. nih.gov They facilitate the hydrolysis and methylation (or in this case, ethylation/phenolation) of polar functional groups such as carboxylic acids, alcohols, and amines, rendering them analyzable by GC-MS. nih.govnasa.gov When this compound is used, it can produce ethylated and phenolated derivatives of the analyte molecules.

A comparative study on thermochemolysis reagents showed that while TMPAH was effective, it could also produce more degradation products compared to reagents like TMAH. nih.gov The analysis of complex materials, such as those found in artworks or astrobiological samples, often involves identifying multiple reaction products to reconstruct the original composition. nih.govresearchgate.netresearchgate.net Understanding the reaction products formed with this compound is crucial for correctly interpreting the resulting mass spectra.

Table 3: Example Thermochemolysis Products with Phenyl-Substituted Ammonium Hydroxides Based on findings for similar reagents like TMTFTH and TMPAH. nih.govnih.gov

Analyte ClassOriginal Functional GroupPotential Derivatized Products
Carboxylic Acids-COOHEthyl Esters, Phenyl Esters
Alcohols-OHEthyl Ethers, Phenyl Ethers
Amines-NH₂N-ethylamines, N-phenylamines
PhenolsAr-OHAryl Ethyl Ethers, Aryl Phenyl Ethers

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to predict and understand the behavior of molecules at an electronic and atomic level. These methods complement experimental data by offering insights into reaction mechanisms, stability, and intermolecular forces that are often difficult to probe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netedu.krd For this compound, DFT calculations can predict its geometry, stability, and the distribution of electron density. mdpi.com Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to estimate the molecule's reactivity. nih.govresearchgate.net

DFT studies on similar quaternary ammonium cations have been used to investigate their degradation pathways in the presence of hydroxide ions. mdpi.comresearchgate.net These calculations can determine the activation energies for different degradation mechanisms, such as Sₙ2 substitution or Hofmann elimination, predicting the most likely pathway. For cations with a phenyl group attached to the nitrogen (or to a beta-carbon), DFT can elucidate the electronic effects of the aromatic ring on the stability and reactivity of the ammonium center. mdpi.com This theoretical insight is invaluable for designing more stable anion exchange membranes for applications like fuel cells.

Table 4: Key Molecular Properties of Quaternary Ammonium Cations from DFT Calculations This table illustrates the type of data obtained from DFT studies on similar cations. edu.krdmdpi.com

Calculated PropertySignificance
HOMO EnergyRelates to the ability to donate electrons (nucleophilicity)
LUMO EnergyRelates to the ability to accept electrons (electrophilicity)
HOMO-LUMO GapIndicator of chemical reactivity and stability
Activation Energy (ΔEₐ)Predicts the kinetic feasibility of a reaction pathway
Reaction Energy (ΔEᵣ)Determines the thermodynamic favorability of a reaction
Molecular Electrostatic PotentialIdentifies sites for electrophilic and nucleophilic attack

Molecular Dynamics (MD) Simulations for Transport Phenomena and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. whiterose.ac.ukresearchgate.net MD is used to study complex systems and provides detailed information on transport phenomena and intermolecular interactions. researchgate.netosti.govdtu.dk

For this compound in a solution, MD simulations can model:

Solvation: How solvent molecules (e.g., water) arrange around the Triethylphenylammonium cation and the hydroxide anion, forming solvation shells.

Ion Pairing: The dynamics of the interaction between the cation and anion in solution.

Transport Properties: The diffusion coefficients of the ions, which are critical for understanding conductivity in electrochemical applications.

Interfacial Behavior: How the ions behave at interfaces, for example, within the channels of a polymer membrane. nih.govdovepress.commdpi.com

By simulating the interactions between the ions and a polymer matrix, MD can help in understanding the mechanisms that govern the performance of anion exchange membranes, providing a bottom-up approach to designing materials with improved ion transport and stability. nih.govdovepress.com

Advanced Characterization and Computational Studies

Advanced Computational Approaches

The Quantum Cluster Equilibrium (QCE) theory offers a powerful computational framework for predicting the thermodynamic properties of liquids by bridging the gap between high-level quantum chemical calculations on small molecular clusters and the macroscopic behavior of the bulk liquid. researchgate.net This theory models a liquid as a temperature- and pressure-dependent equilibrium distribution of various molecular clusters (dimers, trimers, etc.), treated as distinct chemical species. researchgate.net By applying the principles of quantum statistical thermodynamics to this ensemble of clusters, the QCE method can calculate fundamental thermodynamic quantities. researchgate.net

The core of the QCE model involves several key steps. First, ab initio quantum chemical calculations are performed to determine the geometries, binding energies, and vibrational frequencies of a representative set of molecular clusters. These calculations provide the necessary input for the partition functions of each cluster. The total partition function of the liquid is then constructed as a sum over the partition functions of the individual clusters, weighted by their equilibrium populations. researchgate.net The model accounts for intermolecular interactions within the clusters explicitly and treats the interactions between clusters using a mean-field approximation, often incorporating corrections for excluded volume effects. researchgate.net

For a compound like triethylphenylammonium (B1217615) hydroxide (B78521), the QCE approach could provide significant insights into its liquid-phase behavior. The application of this theory would begin with quantum chemical calculations on clusters of triethylphenylammonium hydroxide, likely including interactions with solvent molecules if in an aqueous solution. These calculations would elucidate the fundamental hydrogen bonding and ionic interactions that govern the structure of the liquid. By determining the equilibrium populations of different cluster sizes at various temperatures and pressures, the QCE model could predict macroscopic thermodynamic properties such as:

Vapor pressure: By modeling the equilibrium between the liquid phase and the gas phase (represented by the monomer).

Density: Derived from the calculated molar volume, which depends on the packing of the clusters.

Heat capacity: Calculated from the temperature dependence of the total energy of the cluster distribution.

Enthalpy of vaporization: Determined from the energy difference between the gas-phase monomer and the liquid-phase cluster ensemble.

While specific QCE studies on this compound are not prominently available in existing literature, the theoretical framework provides a robust method for future investigations into its thermodynamic properties.

Key Concepts in QCE TheoryDescription
Molecular Clusters Small aggregates of molecules (monomers, dimers, trimers, etc.) treated as individual species in a thermodynamic equilibrium.
Ab Initio Calculations High-level quantum chemistry computations used to determine the energies, structures, and vibrational frequencies of the clusters.
Partition Functions Statistical mechanical quantities that describe the thermodynamic states accessible to a system (in this case, each cluster). They are calculated from the ab initio data.
Equilibrium Distribution The relative populations of the different clusters at a given temperature and pressure, determined by minimizing the total Gibbs free energy of the system.
Thermodynamic Properties Macroscopic properties like density, heat capacity, and vapor pressure, which are derived from the calculated equilibrium distribution of clusters.

Understanding the chemical reactivity and stability of this compound, particularly its decomposition pathways, necessitates the use of computational modeling to explore its potential energy surface (PES). Modeling reaction pathways and locating transition states are fundamental tasks in computational chemistry that provide deep insights into reaction mechanisms and kinetics. nih.govarxiv.org

The process typically begins with identifying the reactant(s) and product(s) of a potential reaction. Computational methods, particularly those based on density functional theory (DFT) or other ab initio approaches, are then used to map the reaction pathway. nih.gov This pathway represents the lowest energy route connecting reactants and products on the multidimensional PES. arxiv.org A crucial point along this path is the transition state (TS), which is a first-order saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. arxiv.org

Several advanced computational techniques are employed to explore these pathways:

Initial Guess Generation: Modern approaches, sometimes incorporating machine learning, can generate an initial guess for the reaction path, which can then be refined. arxiv.orgarxiv.org

Path-Finding Algorithms: Methods like the nudged elastic band (NEB) or the string method are used to find the minimum energy path (MEP) between the reactant and product states.

Transition State Optimization: Once an approximate location of the transition state is found, specialized algorithms are used to precisely locate the saddle point structure.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the MEP downhill from the transition state to confirm that it connects the intended reactants and products. youtube.com

For this compound, a common reaction of interest is the Hofmann elimination, where the hydroxide ion acts as a base to induce the elimination of a beta-hydrogen, leading to the formation of triethylamine (B128534), ethene, and water. Computational modeling could be applied to:

Elucidate the Mechanism: Determine whether the reaction proceeds through a concerted E2 mechanism or a stepwise E1cb mechanism.

Calculate Activation Energies: Quantify the energy barriers for different potential decomposition pathways, thereby predicting the dominant reaction under specific conditions. nih.gov

Analyze Transition State Structures: Examine the geometry of the transition state to understand the key atomic motions and interactions involved in the bond-breaking and bond-forming processes.

By modeling these reaction pathways, a detailed, atomistic understanding of the factors controlling the stability and reactivity of this compound can be achieved. nih.govresearchgate.net

Computational TermDefinition and Relevance
Potential Energy Surface (PES) A multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. Reaction pathways are routes on this surface.
Transition State (TS) The highest energy point along the minimum energy path between reactants and products. It represents the "point of no return" in a chemical reaction. researchgate.net
Activation Energy (Ea) The energy difference between the reactants and the transition state; a critical factor in determining the rate of a reaction. arxiv.org
Minimum Energy Path (MEP) The most energetically favorable route a reaction can take on the potential energy surface to transform reactants into products. arxiv.org
Intrinsic Reaction Coordinate (IRC) A specific calculation that follows the MEP from a transition state down to the corresponding reactants and products, confirming the connection. youtube.com

Sustainable Chemistry and Environmental Research Directions

Catalyst Reusability and Regeneration Strategies

A significant drawback in homogeneous catalysis, including phase-transfer catalysis, is the challenge of separating the catalyst from the reaction mixture for reuse. ias.ac.in This not only adds to the cost of the process but can also lead to contamination of the final product and the generation of waste. Research into the reusability of phase-transfer catalysts like triethylphenylammonium (B1217615) hydroxide (B78521) is therefore a critical area of sustainable chemistry.

The primary strategy for enhancing the reusability of quaternary ammonium (B1175870) salts is through immobilization on solid supports. nih.govresearchgate.net This transforms the homogeneous catalyst into a heterogeneous one, which can be easily separated from the reaction mixture by simple filtration. researchgate.netbiomedres.us Common supports include polymers like polystyrene, inorganic materials such as silica (B1680970) and alumina, and more recently, magnetic nanoparticles which allow for easy separation using an external magnetic field. researchgate.net While specific studies detailing the immobilization of triethylphenylammonium hydroxide are limited, the general principles and techniques applied to other quaternary ammonium salts are directly applicable.

Regeneration of the immobilized catalyst is another important consideration. After a certain number of reaction cycles, the catalyst's activity may decrease due to fouling or degradation. Regeneration methods aim to restore the catalyst's activity, extending its lifetime and further improving the process's sustainability. These methods can range from simple washing with appropriate solvents to more complex chemical treatments. For quaternary ammonium hydroxides, which can undergo Hofmann elimination at elevated temperatures, regeneration strategies must be carefully designed to avoid thermal degradation. scientificupdate.com

Waste Minimization and Process Intensification

Waste minimization in processes utilizing this compound can be achieved through several avenues. The most significant is the implementation of a recyclable catalyst system, as discussed in section 7.1. This minimizes the waste generated from the disposal of the catalyst itself. Furthermore, by optimizing reaction conditions such as temperature, pressure, and reactant ratios, the formation of unwanted byproducts can be minimized, leading to a cleaner reaction profile and less waste requiring treatment.

Process intensification focuses on developing smaller, safer, and more energy-efficient chemical processes. Continuous flow chemistry is a key enabling technology for process intensification and is particularly well-suited for use with immobilized catalysts. nih.gov In a continuous flow setup, reactants are continuously passed over a packed bed of the immobilized catalyst, and the product is collected at the outlet. tandfonline.comrsc.org This approach offers several advantages over traditional batch processing, including:

Enhanced heat and mass transfer: This leads to better reaction control, higher yields, and improved safety. tandfonline.com

Reduced reactor volume: Continuous flow reactors are typically much smaller than batch reactors for the same production capacity. rsc.org

Facile automation and control: The steady-state nature of continuous flow processes allows for precise control over reaction parameters. tandfonline.com

The integration of immobilized this compound into continuous flow reactors represents a promising direction for developing highly efficient and sustainable manufacturing processes. While specific examples for this compound are not yet widespread, the successful application of other immobilized phase-transfer catalysts in continuous flow systems demonstrates the significant potential of this approach. nih.govtandfonline.com

Q & A

Q. What are the standard methods for synthesizing triethylphenylammonium hydroxide in high purity for laboratory use?

this compound is typically synthesized via ion exchange from its chloride salt (triethylphenylammonium chloride, CAS 3439) using sodium hydroxide in aqueous solution . The reaction is monitored by pH titration to ensure complete exchange. Post-synthesis, purification involves vacuum distillation or lyophilization for solid forms, followed by characterization via NMR (e.g., <sup>1</sup>H and <sup>13</sup>C) to confirm absence of residual chloride ions. For aqueous solutions (e.g., 10% w/v), conductivity measurements validate ionic strength .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

Stability studies should include:

  • Thermal analysis : TGA/DSC to assess decomposition temperatures (reported >150°C for similar quaternary ammonium hydroxides) .
  • pH-dependent stability : Long-term storage in alkaline conditions (pH >10) to prevent degradation into triethylphenylamine and water.
  • Spectroscopic validation : FTIR to track O-H stretching (~3200 cm⁻¹) and quaternary ammonium peaks (~1480 cm⁻¹) over time .

Q. What safety protocols are critical when handling this compound in aqueous solutions?

  • Ventilation : Use fume hoods to avoid inhalation of aerosolized droplets (base-catalyzed reactions may release ammonia derivatives) .
  • Neutralization : Spills require acetic acid (dilute) for safe neutralization; avoid aluminum containers due to corrosive reactions .
  • PPE : Nitrile gloves and goggles mandatory; base-resistant lab coats recommended .

Advanced Research Questions

Q. How does this compound function as a phase-transfer catalyst (PTC) in biphasic reaction systems?

The compound’s amphiphilic structure enables stabilization of ionic intermediates at organic-aqueous interfaces. For example, in Williamson ether synthesis, it facilitates anion (e.g., OH⁻) transfer into organic phases, accelerating nucleophilic substitution. Kinetic studies using UV-Vis or <sup>19</sup>F NMR can track reaction progress . Optimize concentration (typically 1–5 mol%) to avoid micelle formation, which reduces catalytic efficiency .

Q. What methodological challenges arise when using this compound in nanoparticle synthesis, and how can they be resolved?

  • Aggregation issues : Excess hydroxide ions may destabilize colloidal suspensions. Use co-stabilizers like polyvinylpyrrolidone (PVP) or adjust ionic strength .
  • Size control : Dynamic light scattering (DLS) paired with zeta potential measurements ensures monodispersity. For LDH nanosheets, a pH of 10–12 is optimal for exfoliation .
  • Contamination risks : Trace metal ions (e.g., Fe³⁺) from reagents can alter nucleation. Pre-treatment with chelating resins (e.g., Chelex 100) is advised .

Q. How should researchers address contradictions in reported solubility data for this compound in polar aprotic solvents?

Discrepancies often stem from variations in solution concentration or residual water content. To resolve:

  • Standardize solvent drying : Use molecular sieves (3Å) for DMSO or DMF.
  • Quantitative analysis : Gravimetric methods post-evaporation or Karl Fischer titration for water content .
  • Cross-validate : Compare with published NMR chemical shifts in deuterated solvents (e.g., DMSO-<i>d</i>6) .

Methodological Best Practices

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Ion chromatography : Paired with suppressed conductivity detection (DL = 0.1 ppm) .
  • Titrimetry : Potentiometric titration with HCl (0.1M) to a pH 4.5 endpoint .
  • Mass spectrometry : LC-MS/MS using a HILIC column for polar matrices; monitor <i>m/z</i> 154 [M–OH]⁺ .

Q. How can researchers design experiments to mitigate hydroxide ion interference in alkaline reaction systems?

  • Buffer systems : Use carbonate buffers (pH 10–11) to stabilize hydroxide activity .
  • Competitive quenching : Introduce controlled amounts of weak acids (e.g., boric acid) to sequester excess OH⁻ .
  • In situ monitoring : pH-stat autotitrators maintain consistent alkalinity during reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.